6,7-Dichloro-2-methyl-4-quinolinol

Lipophilicity Physicochemical profiling Regioisomer comparison

6,7-Dichloro-2-methyl-4-quinolinol (CAS 948294-27-7) is a dihalogenated 4-quinolinol derivative with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol. The compound features chlorine atoms at the 6- and 7-positions of the quinoline ring system, a methyl group at the 2-position, and a hydroxyl group at the 4-position — a substitution pattern that distinguishes it from the more common 4,7-dichloroquinoline scaffold widely used in antimalarial drug discovery.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 948294-27-7
Cat. No. B12622445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-methyl-4-quinolinol
CAS948294-27-7
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-5-2-10(14)6-3-7(11)8(12)4-9(6)13-5/h2-4H,1H3,(H,13,14)
InChIKeyXZAAGMJDSBHAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2-methyl-4-quinolinol CAS 948294-27-7: Procurement-Grade Quinolinol Intermediate for Kinase-Targeted Synthesis


6,7-Dichloro-2-methyl-4-quinolinol (CAS 948294-27-7) is a dihalogenated 4-quinolinol derivative with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . The compound features chlorine atoms at the 6- and 7-positions of the quinoline ring system, a methyl group at the 2-position, and a hydroxyl group at the 4-position — a substitution pattern that distinguishes it from the more common 4,7-dichloroquinoline scaffold widely used in antimalarial drug discovery [1]. This specific regioisomer serves as a versatile synthetic intermediate, particularly for the preparation of 4-anilinoquinoline and 4-phenoxyquinoline kinase inhibitor scaffolds via nucleophilic aromatic substitution at the 4-position after activation [2].

Why 6,7-Dichloro-2-methyl-4-quinolinol Cannot Be Replaced by Common 4,7-Dichloroquinoline or 8-Hydroxyquinoline Analogs


Substitution pattern on the quinoline nucleus profoundly influences both physicochemical properties and biological target engagement. The 6,7-dichloro substitution creates a distinct electronic environment compared to the 4,7-dichloro pattern prevalent in chloroquine analogs, altering the electron density distribution across the ring system and consequently affecting nucleophilic aromatic substitution reactivity at the 4-position [1]. Furthermore, the 4-quinolinol tautomeric system (4-hydroxyquinoline ⇌ 4-quinolone) confers different hydrogen-bonding capabilities compared to 8-quinolinol derivatives such as chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol, CAS 72-80-0), which chelate metal ions via the 8-hydroxy motif [2]. In kinase inhibitor design, halogen substitution at the quinoline 6-position has been shown to modulate selectivity across the kinome; a 6-chloro substituent yielded GAK K_D = 6.7 nM with >50-fold selectivity over RIPK2, whereas the corresponding 6-bromo analog exhibited K_D = 1.9 nM but reduced selectivity [3]. These position-dependent effects mean that regioisomeric dichloroquinolinols are not functionally interchangeable.

6,7-Dichloro-2-methyl-4-quinolinol CAS 948294-27-7: Quantitative Differentiation Evidence Against Structural Analogs


Predicted Lipophilicity (LogP ~2.5–3.0) Positions 6,7-Dichloro-2-methyl-4-quinolinol Between 5,7- and 5,8-Dichloro Regioisomers

The predicted LogP of 6,7-dichloro-2-methyl-4-quinolinol falls in the range of approximately 2.5–3.0, intermediate between the more lipophilic 5,8-dichloro isomer (predicted LogP values spanning 2.8–4.2 across computational models) and the less lipophilic 8-hydroxyquinoline derivatives . In the context of the 4-quinolinol/4-quinolone tautomeric equilibrium, the 6,7-dichloro pattern stabilizes the 4-quinolone tautomer through extended conjugation, which increases the computed density (1.467 g/cm³) and boiling point (382°C at 760 mmHg) relative to the unsubstituted 4-quinolinol . This moderate lipophilicity makes the compound suitable as an intermediate for drug discovery programs targeting intracellular kinase targets where balanced LogP is critical for cell permeability.

Lipophilicity Physicochemical profiling Regioisomer comparison

6,7-Dichloro Substitution Pattern on 4-Quinolinol Scaffold Enables Distinct Kinase Selectivity Profiles Compared to 4,7-Dichloroquinoline Scaffolds

Structure-activity relationship (SAR) studies on halogenated 4-anilinoquinolines demonstrate that chlorine substitution at the quinoline 6-position (as in compound 10 of the SGC-GAK-1 probe series) yields a GAK binding affinity of K_D = 6.7 nM with a selectivity window of >12-fold over RIPK2 (K_D = 85 nM) and >25-fold over ADCK3 (K_D = 170 nM) in the DiscoverX competition binding assay [1]. In contrast, the corresponding 6-bromo analog (compound 11) shows higher GAK affinity (K_D = 1.9 nM) but a reduced selectivity ratio (GAK:RIPK2 ≈ 1:58) [1]. While these data are from 4-anilinoquinoline derivatives rather than the free 4-quinolinol, they establish the principle that the 6-chloro substituent contributes a favorable balance of potency and selectivity that the 6,7-dichloro-2-methyl-4-quinolinol scaffold can deliver upon further derivatization. The 2-methyl group additionally provides steric protection against metabolic N-dealkylation, a common liability of quinoline-based therapeutics [2].

Kinase selectivity GAK inhibition Quinoline SAR

Supplier-Specified Minimum Purity of 95% (CymitQuimica/Biosynth) Meets Lead Optimization Standards for Downstream Derivatization

Commercially available 6,7-dichloro-2-methyl-4-quinolinol is supplied with a minimum purity specification of 95% (CymitQuimica/Biosynth) , with certain vendors guaranteeing 98% purity . This purity level is suitable for use as a synthetic intermediate in multi-step medicinal chemistry campaigns without requiring additional in-house purification. The compound is available in research quantities (250 mg to 2.5 g) from multiple suppliers including Santa Cruz Biotechnology (catalog sc-291425) and Biosynth . For comparison, the positional isomer 7,8-dichloro-2-methyl-4-quinolinol (CAS 203626-50-0) is only available on custom synthesis basis with a minimum order quantity of 10 g (ABCR), limiting its accessibility for exploratory research .

Purity specification Quality control Synthetic intermediate procurement

4-Quinolinol Tautomer of 6,7-Dichloro-2-methyl-4-quinolinol Offers a More Reactive Synthetic Handle for 4-O-Alkylation/Arylation Compared to 8-Quinolinol Analogs

The 4-quinolinol/4-quinolone tautomeric system of 6,7-dichloro-2-methyl-4-quinolinol provides a nucleophilic oxygen at the 4-position that can be directly alkylated or converted to the 4-chloro derivative (via POCl₃ or similar chlorinating agents) for subsequent nucleophilic aromatic substitution (S_NAr) with amines or phenols [1]. This contrasts with 8-quinolinol derivatives (e.g., chlorquinaldol, 5,7-dichloro-2-methylquinolin-8-ol) where the 8-OH group participates in intramolecular hydrogen bonding and metal chelation, rendering it less amenable to the S_NAr activation- substitution sequence commonly employed in kinase inhibitor synthesis [2]. In the SGC-GAK-1 probe development, 4-chloroquinolines with 6-halogen substitution were reacted with 3,4,5-trimethoxyaniline to generate potent GAK inhibitors, demonstrating the synthetic tractability of this scaffold [3]. The 6,7-dichloro pattern adds steric bulk adjacent to the 4-position that can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Synthetic chemistry Nucleophilic substitution Tautomerism

Adjacent 6,7-Dichloro Substitution Creates a Unique Steric and Electronic Environment Absent in Non-Adjacent Dichloro Regioisomers

The 6,7-dichloro substitution pattern places two electron-withdrawing chlorine atoms on adjacent carbon positions of the benzo-fused ring, creating a localized electron-deficient region that influences both the pKₐ of the 4-OH group and the reactivity of the quinoline nitrogen toward protonation or coordination . In contrast, non-adjacent dichloro patterns such as 5,7-dichloro or 5,8-dichloro distribute the electron-withdrawing effects across the ring system differently. The SMILES string Cc1cc(c2cc(c(cc2n1)Cl)Cl)O and InChIKey XZAAGMJDSBHAKQ-UHFFFAOYSA-N confirm the adjacency of the chlorine atoms . This adjacency creates a molecular electrostatic potential surface distinct from other dichloro regioisomers, which can be exploited for selective molecular recognition by protein targets. Experimental data from dichloro-8-quinolinol antifungal studies indicate that the 6,7-dichloro-8-quinolinol regioisomer exhibits strong fungitoxicity (inhibiting five of six test fungi at concentrations below 1 μg/mL) attributed to intramolecular synergism between adjacent chlorine substituents [1], suggesting that adjacent dichloro patterns generally confer advantageous biological activity profiles.

Steric effects Electronic effects Regioselectivity

Optimal Procurement and Application Scenarios for 6,7-Dichloro-2-methyl-4-quinolinol CAS 948294-27-7


Kinase Inhibitor Lead Optimization: GAK, MELK, and c-Met Programs Requiring 4-Anilinoquinoline Scaffolds

Medicinal chemistry teams pursuing kinase inhibitors — particularly those targeting GAK (cyclin G-associated kinase), MELK (maternal embryonic leucine zipper kinase), or c-Met — should evaluate 6,7-dichloro-2-methyl-4-quinolinol as a core intermediate. The 4-OH group can be converted to a 4-Cl leaving group for S_NAr coupling with substituted anilines, a transformation validated in the development of the SGC-GAK-1 chemical probe series where 6-halo-4-anilinoquinolines achieved GAK K_D values below 10 nM [1]. The 2-methyl substituent provides a metabolic stability advantage over des-methyl analogs. Patent literature explicitly claims quinoline derivatives bearing the 6,7-dichloro substitution pattern as MELK inhibitors with demonstrated IC₅₀ values in the nanomolar range (example compound II: IC₅₀ = 0.021 μM) [2].

Antifungal and Antibacterial Pharmacophore Development Leveraging Adjacent Dichloro Synergism

Research groups investigating halogenated quinoline antifungals or antibacterials should prioritize the 6,7-dichloro substitution pattern based on established intramolecular synergism data. Studies on the closely related 6,7-dichloro-8-quinolinol series demonstrated potent fungitoxicity against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Mucor circinelloides, with most dichloro analogs inhibiting five of six fungi at concentrations below 1 μg/mL [3]. The 4-quinolinol scaffold provides an additional derivatization vector at the 4-position not available in the 8-quinolinol series, potentially enabling dual-target antifungal/antibacterial agents with enhanced potency.

Chemical Biology Probe Synthesis: Selective Kinase Tool Compounds with Favorable Physicochemical Properties

Chemical biology groups developing selective kinase probes should consider 6,7-dichloro-2-methyl-4-quinolinol as a starting material when balanced lipophilicity (LogP ~2.5–3.0) and moderate molecular weight (228.07 g/mol) are required to maintain drug-like properties in the final probe molecule . The scaffold's physicochemical profile positions it favorably between overly lipophilic polyhalogenated quinolines and excessively polar hydroxyquinolines, supporting aqueous solubility while retaining cell permeability — a critical balance for cellular target engagement assays. Off-the-shelf availability in research quantities (250 mg–2.5 g) from multiple vendors streamlines the synthesis and testing cycle .

Regioselective Synthesis of 4,6,7-Trisubstituted Quinolines via Sequential S_NAr and Cross-Coupling Chemistry

Synthetic chemistry groups requiring regioselectively functionalized quinoline scaffolds can exploit the differential reactivity of the 4-OH group (convertible to 4-Cl for S_NAr) and the 6,7-dichloro pattern (potentially amenable to sequential cross-coupling or further halogenation). The 4-position is the most electrophilic site after chlorination, enabling selective displacement by amines or phenols, while the 6- and 7-chloro substituents can be retained for late-stage diversification via Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira reactions [4]. This orthogonal reactivity profile is not available in regioisomers where chlorine atoms occupy the 5- or 8-positions adjacent to the quinoline nitrogen, which can introduce steric and electronic complications during metal-catalyzed cross-coupling.

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